1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide belongs to a class of bicyclic sulfone derivatives featuring a thienoimidazole core. This structure is characterized by a tetrahydrothieno[3,4-d]imidazol-2(3H)-one scaffold substituted with a 3-chlorophenyl group at position 1 and a 3-methoxyphenyl group at position 2. The 5,5-dioxide moiety indicates sulfone groups at the 5-positions of the thiophene ring, enhancing polarity and influencing solubility and reactivity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-15-7-3-6-14(9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-5-2-4-12(19)8-13/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITDSSPDVBJNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS No. 526189-81-1) is a synthetic compound that belongs to the class of thieno[3,4-d]imidazoles. Its unique structural features make it a subject of interest in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : C18H17ClN2O4S
- Molecular Weight : 392.86 g/mol
- Structural Features : The compound features a thieno[3,4-d]imidazole core with substitutions that enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds within the thieno[3,4-d]imidazole class exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. A notable case study demonstrated its efficacy against colon cancer cells, where it exhibited an IC50 value of approximately 6.2 μM against HCT-116 cells. This suggests that the compound may induce apoptosis or inhibit proliferation in cancerous cells through specific molecular interactions.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 6.2 |
| Control Compound | T47D (Breast Cancer) | 27.3 |
Antiviral Activity
The antiviral properties of this compound are also noteworthy. In vitro studies suggest that it may exhibit activity against viruses such as HIV and hepatitis C virus (HCV). The mechanism of action likely involves inhibition of viral replication through interference with viral enzymes or host cell pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or viral replication.
- Receptor Modulation : It could modulate receptor activity affecting signaling pathways crucial for cell survival and proliferation.
- Cell Membrane Interaction : Disruption of microbial cell membranes leading to cell lysis has been observed with structurally similar compounds.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound and its analogs:
- Anticancer Studies : In one study involving various cancer cell lines, the compound showed promising results with low IC50 values indicating potent anticancer activity.
- Antimicrobial Tests : Comparative studies revealed that derivatives of thieno[3,4-d]imidazoles had significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antiviral Efficacy : Research highlighted potential antiviral effects against HIV with an EC50 value significantly lower than many existing treatments.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituent groups, positions, and heteroatom modifications. Below is a detailed comparison based on molecular properties, substituent effects, and available data.
Structural Analogs and Molecular Properties
Key Observations:
Substituent Position Effects: The 3-chlorophenyl substituent in the target compound vs. 2-chlorophenyl in its analog () alters electronic and steric profiles. The 3-position chloro group may enhance meta-directed interactions in biological systems, whereas ortho-substitution (2-Cl) could introduce steric hindrance . Methoxy groups at the 3-position (target compound) vs. 4-position () influence electronic effects.
Substituent Type Variations :
- Replacement of methoxy with trifluoromethyl () introduces a strong electron-withdrawing group, likely reducing basicity and altering binding affinity in target proteins .
- Ethoxy groups () increase molecular weight and hydrophobicity compared to methoxy .
Physical Properties :
- The target compound’s boiling point (614.7°C) and density (1.441 g/cm³) suggest moderate thermal stability and compact packing in the solid state. These properties contrast with trifluoromethyl analogs, which may exhibit lower boiling points due to reduced hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and what critical intermediates are involved?
- Methodological Answer : The synthesis of imidazole-derived heterocycles often involves condensation reactions between substituted amines and carbonyl compounds. For example, similar compounds (e.g., 1,2,4,5-tetra-substituted imidazoles) are synthesized via cyclocondensation of aldehydes, ketones, and ammonium acetate in the presence of catalysts like acetic acid or ionic liquids . Key intermediates may include chlorophenyl and methoxyphenyl precursors, which require careful purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to avoid byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions on the imidazole and thieno rings. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation . Infrared (IR) spectroscopy can identify sulfone (5,5-dioxide) functional groups via S=O stretching vibrations (~1350–1150 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility can be assessed using shake-flask methods in solvents like DMSO, ethanol, and water at 25°C. Stability studies should employ HPLC to monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks). For pH-dependent stability, buffer solutions (pH 1–13) are incubated with the compound, and degradation products are analyzed via LC-MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) requires preparation of the protein’s PDB file and ligand parameterization. Binding affinity scores and interaction maps (hydrogen bonds, hydrophobic contacts) guide hypotheses for in vitro testing .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize assays using validated cell lines (e.g., HEK293 or HepG2) and include positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments with independent compound batches to rule out synthesis impurities. Meta-analysis of published data using statistical tools (e.g., ANOVA with post-hoc tests) identifies outliers .
Q. How can the synthetic yield of this compound be optimized while minimizing toxic byproducts?
- Methodological Answer : Design of Experiments (DoE) approaches, such as Response Surface Methodology (RSM), optimize reaction parameters (temperature, solvent ratio, catalyst loading). Green chemistry principles (e.g., microwave-assisted synthesis) reduce reaction time and waste. Byproduct analysis via GC-MS identifies toxic intermediates, guiding substitution of hazardous reagents (e.g., replacing thionyl chloride with safer acylating agents) .
Q. What role does the sulfone group (5,5-dioxide) play in the compound’s physicochemical properties compared to non-sulfonated analogs?
- Methodological Answer : Comparative studies with desulfonated analogs (synthesized via selective reduction) reveal sulfone contributions to polarity, solubility, and metabolic stability. LogP measurements (shake-flask vs. HPLC) quantify hydrophilicity differences. In vitro microsomal assays (human liver microsomes) assess oxidative stability, with sulfones often exhibiting slower degradation due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
